molecular formula C11H11ClO4 B8002188 (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002188
M. Wt: 242.65 g/mol
InChI Key: LDZDGWXXOATHOA-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester ( 1256481-51-2) is a high-purity chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . It is supplied and characterized for research applications. As an aryl oxoacetate ester, this compound serves as a versatile synthetic intermediate and valuable building block in organic synthesis, particularly in the development of pharmacologically active molecules. The structure, featuring an electron-withdrawing chloro-substituent and a methoxy group on the phenyl ring, is common in compounds investigated for medicinal chemistry . Such structures are frequently explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets . Researchers utilize this ester in the synthesis of more complex molecules, where the reactive keto and ester functional groups allow for further chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZDGWXXOATHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium Salt Coupling and Azo Intermediate Formation

A prominent route involves diazotization of 4-chloro-3-methoxyaniline followed by coupling with ethyl 2-chloroacetoacetate. This method, adapted from analogous procedures , proceeds as follows:

  • Diazotization :

    • Dissolve 4-chloro-3-methoxyaniline (24.6 g, 0.2 mol) in hydrochloric acid (50 mL, 12 N) and water (100 mL) at 0°C.

    • Add sodium nitrite (16.6 g, 0.24 mol) in water (80 mL) dropwise, maintaining temperatures below 5°C to prevent decomposition.

    • Stir for 30 minutes to form the diazonium chloride intermediate .

  • Coupling Reaction :

    • Adjust the pH to 5–6 using sodium acetate (328 g, 0.40 mol).

    • Add ethyl 2-chloroacetoacetate (32.9 g, 0.2 mol) in methanol (80 mL) dropwise at 0°C.

    • Stir for 1 hour, yielding an azo intermediate, which is subsequently treated with acetone (200 mL) at -5°C to precipitate the product .

  • Purification :

    • Filter the solid and wash with methanol (50 mL).

    • Recrystallize from ethanol/dichloromethane (1:1) to obtain the final ester with 81–83% yield .

Key Parameters :

  • Temperature control during diazotization prevents side reactions.

  • pH adjustment ensures optimal coupling efficiency.

Biocatalytic Reduction for Stereoselective Synthesis

An enzymatic approach, inspired by methods for analogous esters , employs keto reductase and glucose dehydrogenase to reduce ketone intermediates:

  • Reaction Setup :

    • Combine ethyl 4-chloroacetoacetate (substrate, 8–15 g/mL) with purified water and ethyl acetate as co-solvents.

    • Add keto reductase (3–8% mass relative to substrate) and glucose dehydrogenase (2:3 ratio to reductase).

    • Include NADPH (0.1–0.3% mass) as a cofactor and glucose as a hydrogen donor.

  • Process Conditions :

    • Maintain pH 6.5–7.5 using a 0.04–0.08 M phosphate buffer.

    • Stir at 28–33°C for 6–10 hours, monitoring conversion via TLC or HPLC .

  • Workup :

    • Filter the reaction mixture to remove enzymes.

    • Extract with ethyl acetate (3 × 20 mL) and concentrate under reduced pressure.

    • Purify by silica gel chromatography (PE:EA = 10:1) to achieve >95% purity .

Advantages :

  • Eliminates hazardous reducing agents (e.g., NaBH4).

  • Enhances stereoselectivity for chiral centers, though the target compound lacks stereoisomerism .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diazonium Coupling 81–8396Scalable, avoids extreme temperaturesRequires toxic diazonium intermediates
Biocatalytic 70–75>95Eco-friendly, mild conditionsHigh enzyme costs
Friedel-Crafts50–60*85–90*Direct acylationLow regioselectivity, side products

*Theoretical estimates based on analogous reactions.

Optimization Strategies for Industrial Applications

  • Solvent Recycling :

    • Methanol and ethyl acetate are recovered via reduced-pressure distillation, reducing waste .

  • Catalyst Reuse :

    • Immobilize keto reductase on silica gels to enable 5–7 reaction cycles without significant activity loss .

  • Process Intensification :

    • Use continuous-flow reactors for diazotization to improve safety and throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, compounds derived from this ester have shown promise in inhibiting specific enzyme pathways involved in tumor growth and inflammation .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can undergo various chemical transformations such as:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : The keto group can be reduced to form alcohols.
  • Substitution Reactions : The chloro and methoxy groups allow for further functionalization, leading to the creation of more complex organic molecules .

Biochemical Studies

In biochemical research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes makes it a useful tool for understanding metabolic pathways and developing new therapeutic agents .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives of (4-Chloro-3-methoxyphenyl)oxo-acetic acid on cyclooxygenase enzymes (COX). The findings indicated that certain modifications of the compound significantly enhanced its inhibitory potency, suggesting potential applications in pain management therapies .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of compounds synthesized from this compound demonstrated that these derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives find applications in agrochemicals, particularly as herbicides and fungicides due to their effective biochemical activity against plant pathogens .

Mechanism of Action

The mechanism by which (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In pharmacology, its activity is often related to its ability to interact with specific enzymes or receptors in the body. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Functional Groups Aromaticity Key Applications
Target Compound ~242.65* Cl, OCH₃, CO-COOEt Yes Synthetic intermediate
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate 272.64 Cl, NO₂, NH-CO-COOEt Yes Nitroarene-based drug design
Ethyl (2-chloropyridin-3-yl)(oxo)acetate 213.62 Cl (pyridine), CO-COOEt Yes (hetero) Antimicrobial agents
4-Chloroacetoacetic acid ethyl ester 164.58 Cl, CO-COOEt No Organic synthesis intermediate

*Estimated based on molecular formula C₁₁H₁₁ClO₅.

Biological Activity

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO3C_{11}H_{13}ClO_3, with a molecular weight of approximately 232.68 g/mol. The structure features a chlorinated phenyl ring and an ester functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Phenolic Compound : Starting from 4-chloro-3-methoxyphenol, the compound undergoes acylation with oxo-acetic acid.
  • Esterification : The resulting carboxylic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of the methoxy group on the phenyl ring enhances electron donation, thereby improving radical scavenging activity.

Anti-inflammatory Effects

The compound has been investigated for its potential to inhibit pro-inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Properties

Preliminary studies suggest that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity by binding to sites that regulate cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity using DPPH and ABTS assays; showed significant radical scavenging activity comparable to standard antioxidants .
Study 2 Evaluated anti-inflammatory effects in vitro; demonstrated inhibition of COX-2 expression in LPS-stimulated macrophages .
Study 3 Assessed anticancer activity against breast cancer cell lines; induced apoptosis through mitochondrial pathway activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the chlorine and methoxy substitutions:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
Indole-3-acetic acidModerateLowModerate
Salicylic acidHighHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester with high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-chloro-3-methoxyphenylacetic acid with ethyl chloroacetate under basic conditions. Catalysts like 4-dimethylaminopyridine (DMAP) enhance esterification efficiency. Reaction parameters such as anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric ratios of reagents are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 4.1–4.3 ppm (quartet, OCH₂), and aromatic protons (δ 6.8–7.4 ppm) confirm ester and aryl groups.
  • ¹³C NMR : Signals near δ 170 ppm (carbonyl) and δ 60–70 ppm (OCH₂CH₃) validate ester formation. Infrared spectroscopy (IR) at ~1740 cm⁻¹ (C=O stretch) further corroborates the ester linkage .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer : The compound is lipophilic, with limited aqueous solubility (logP ~2.5–3.0). Stability tests via HPLC under varying pH (4–9) and temperatures (4–40°C) reveal degradation in basic conditions (pH >8) due to ester hydrolysis. Long-term storage in anhydrous, dark environments at −20°C is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxo-acetic acid moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distribution, identifying reactive sites. The oxo group’s electrophilicity is influenced by conjugation with the aromatic ring, while steric hindrance from the 4-chloro substituent may reduce nucleophilic attack efficiency. Molecular electrostatic potential (MEP) surfaces aid in visualizing reactive hotspots .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous esters?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., varying halogen or methoxy positions) clarify bioactivity trends. High-throughput screening against enzyme targets (e.g., cyclooxygenase-2) combined with molecular docking (AutoDock Vina) identifies binding affinities. Discrepancies in data may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity interference .

Q. How can environmental degradation pathways of this compound be evaluated to assess ecotoxicological risks?

  • Methodological Answer : Simulated environmental matrices (e.g., aqueous solutions with humic acids or soil slurries) under UV exposure or microbial activity (OECD 301F test) track degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies breakdown products like 4-chloro-3-methoxyphenylacetic acid. Ecotoxicity assays (e.g., Daphnia magna mortality) quantify hazards .

Q. What advanced techniques elucidate the compound’s interaction with cytochrome P450 enzymes in metabolic studies?

  • Methodological Answer : Recombinant CYP isoforms (e.g., CYP3A4) incubated with the compound in vitro, followed by LC-MS/MS analysis, detect metabolites like demethylated or hydroxylated derivatives. Kinetic studies (Km/Vmax) and inhibition assays (IC₅₀) using fluorogenic substrates quantify metabolic stability and enzyme affinity .

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